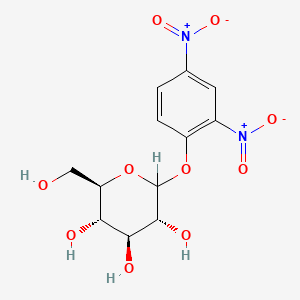

2',4'-Dinitrophenylglucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

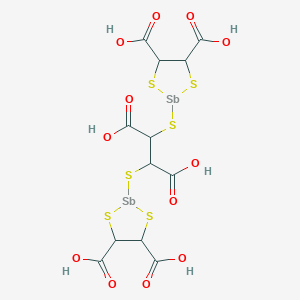

2',4'-Dinitrophenylglucopyranoside and its derivatives have been synthesized from O-trimethylsilylglycosyl halides by the Koenigs-Knorr reaction. The glycosyl halides required for this synthesis were prepared by treating the trimethylsilyl derivatives of the ethyl 1-thioglycosides with bromine. The resulting glycosides are assumed to have the pyranoid structure, and their syntheses provide insights into the mechanistic aspects of glycoside formation (Hengstenberg & Wallenfels, 1969).

Molecular Structure Analysis

The molecular structure of compounds containing the 2',4'-dinitrophenyl group has been extensively studied, including 1-(2,4-Dinitrophenyl)-3-(2-hydroxyphenyl)-4-methyl-1H-pyrazole, which demonstrates the complex arrangements and intramolecular interactions such as hydrogen bonding that stabilize the crystal structure of these compounds (Jeyakanthan, Velmurugan, Selvi, & Perumal, 1999).

科学的研究の応用

Biochemical Applications

2',4'-Dinitrophenylglucopyranoside serves as a critical hapten in molecular biology and immunoassay fields. Its derivatives have been used for preparing monoclonal antibodies, which can bind with protein carbonyls to form stable products. This binding is useful for validating oxidative stress levels with sensitive assays. The preparation of such antibodies involves conjugating the hapten with carrier proteins, enabling the generation of high-affinity antibodies for research and diagnostic purposes (Yang et al., 2006).

Environmental Science

In environmental science, the breakdown and bioremediation of nitroaromatic compounds related to 2',4'-Dinitrophenylglucopyranoside have been studied. Nocardioides sp. has been identified to mineralize similar compounds via pathways that include dinitrophenol intermediates. This degradation process underlines the potential for bioremediation strategies in treating polluted water and soil, highlighting the environmental relevance of understanding such pathways (Karthikeyan & Spain, 2016).

Synthetic Chemistry

In synthetic chemistry, novel derivatives of 2',4'-Dinitrophenylglucopyranoside have been synthesized for exploring biological activities. Multi-component reactions have been employed to create potent compounds with potential antibacterial, anti-tuberculosis, and cytotoxic activities. These compounds are synthesized through reactions involving dinitrophenylhydrazine, demonstrating the versatility of 2',4'-Dinitrophenylglucopyranoside derivatives in drug discovery and chemical biology (Vasava et al., 2019).

特性

IUPAC Name |

(3R,4S,5S,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJUPNGKLHFUED-OZRWLHRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948639 |

Source

|

| Record name | 2,4-Dinitrophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dinitrophenylglucopyranoside | |

CAS RN |

25775-97-7 |

Source

|

| Record name | 2',4'-Dinitrophenylglucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)